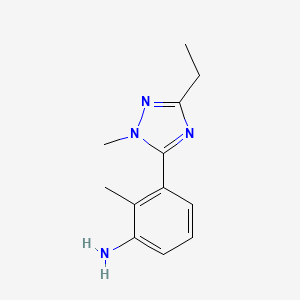

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

Beschreibung

3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline (CAS 1339324-91-2) is an aromatic amine derivative featuring a 1,2,4-triazole ring substituted with ethyl and methyl groups at the 3- and 1-positions, respectively. The benzene ring is substituted with a methyl group at the 2-position and the triazole moiety at the 3-position. Its molecular formula is C₁₂H₁₆N₄, with a molecular weight of 216.28 g/mol . The Smiles notation CCc1nc(-c2ccc(C)c(N)c2)n(C)n1 highlights the connectivity of the substituents .

Eigenschaften

Molekularformel |

C12H16N4 |

|---|---|

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-methylaniline |

InChI |

InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-6-5-7-10(13)8(9)2/h5-7H,4,13H2,1-3H3 |

InChI-Schlüssel |

LHXVDPHVISZTAW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN(C(=N1)C2=C(C(=CC=C2)N)C)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and research findings concerning its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H15N5

- Molecular Weight : 215.27 g/mol

- CAS Number : 1344255-39-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of triazole compounds can inhibit tumor growth by targeting specific cellular pathways.

- Antimicrobial Properties : Some triazole derivatives have shown efficacy against various bacterial strains.

Anticancer Activity

A significant focus has been on the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis.

Case Studies

- In Vitro Studies : In one study, triazole derivatives were synthesized and tested against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 1.1 µM to 2.6 µM, indicating potent antiproliferative effects compared to standard treatments like doxorubicin .

- Mechanistic Insights : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and halt cell cycle progression by inhibiting TS activity. Inhibition values were reported with IC50 in the range of 1.95–4.24 µM for various derivatives .

Antimicrobial Activity

The antimicrobial evaluation of similar triazole compounds has shown promising results against common pathogens.

Research Findings

- Bacterial Inhibition : Studies have indicated that certain triazole derivatives effectively inhibit growth in Escherichia coli and Staphylococcus aureus. For instance, specific compounds demonstrated minimum inhibitory concentrations (MIC) that were significantly lower than those of conventional antibiotics .

- Mechanisms of Action : The antimicrobial effects are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Data Table: Biological Activities of Related Triazole Compounds

| Compound Name | Activity Type | Target Cell Line / Pathogen | IC50/MIC Value |

|---|---|---|---|

| Compound A | Anticancer | MCF-7 | 1.1 µM |

| Compound B | Anticancer | HCT116 | 2.6 µM |

| Compound C | Antimicrobial | E. coli | 0.5 µg/mL |

| Compound D | Antimicrobial | S. aureus | 0.8 µg/mL |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a family of triazole-substituted aniline derivatives, which are of interest in medicinal and materials chemistry. Below is a detailed comparison with key analogs:

Structural and Electronic Differences

Table 1: Structural Comparison of Triazole-Substituted Aniline Derivatives

Key Findings and Implications

Substituent Effects: Chlorine vs. Methyl: The chlorine-substituted analog (CAS 1340536-85-7) exhibits higher polarity and molecular weight compared to the methyl-substituted reference compound. This may influence solubility and binding interactions in biological systems .

Structural Isomerism :

- The benzyl-linked isomer (CAS 1343746-35-9) shares the same molecular formula as the reference compound but differs in triazole attachment (methylene bridge vs. direct linkage). This alters spatial orientation, which could affect receptor binding or crystallization behavior .

Ring System Variations: Replacing the triazole with a tetrazole ring (CAS 101258-12-2) introduces a more electron-deficient system. Tetrazoles are known for their hydrogen-bonding capabilities but may exhibit reduced thermal stability compared to triazoles .

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline typically involves:

- Formation of the 1,2,4-triazole ring via cyclization of appropriate precursors.

- Introduction of ethyl and methyl substituents on the triazole ring.

- Attachment of the 2-methylaniline moiety at the 5-position of the triazole ring.

- Purification steps such as crystallization or chromatography to isolate the final compound.

The process often requires heating under reflux conditions to ensure complete cyclization and substitution reactions.

Specific Synthetic Routes

Cyclization Route for 1,2,4-Triazole Ring Formation

A patented process for synthesizing 1H-1,2,4-triazole involves:

- Reacting formic ether, hydrazine hydrate, and ammonium salts in a high-pressure sealed reactor.

- Heating to a specific reaction temperature to promote cyclization.

- Gradual cooling and removal of byproducts such as methanol to isolate the triazole intermediate.

- Refluxing with ethanol and crystallization to obtain pure 1H-1,2,4-triazole.

This method is notable for its efficiency, lower energy consumption, and reduced waste production.

Multi-Step Functionalization to Obtain the Target Compound

A detailed multi-step synthesis for related triazole-aniline compounds includes:

- Substitution reactions on precursor compounds to introduce desired functional groups.

- Acylation with oxalyl chloride to form acyl chlorides, followed by condensation with amines.

- Removal of protecting groups such as Boc (tert-butoxycarbonyl).

- Reaction with potassium thiocyanate to introduce thiocyanate functionalities.

- Intramolecular ring closure to form the triazole ring.

- Reduction steps to finalize the compound structure.

- Purification by crystallization and drying under vacuum.

This sequence can be adapted to introduce the ethyl and methyl substituents and to attach the 2-methylaniline moiety.

Reagents and Conditions

Common reagents and conditions used in the synthesis include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Formic ether, hydrazine hydrate, ammonium salt, high pressure, heating | Formation of 1,2,4-triazole ring |

| Substitution | Various alkylating agents | Introduction of ethyl and methyl groups |

| Acylation | Oxalyl chloride | Formation of acyl chloride intermediate |

| Condensation | Amines (e.g., substituted anilines) | Attachment of aniline moiety |

| Deprotection | Hydrogen chloride in methanol | Removal of protecting groups |

| Thiocyanation | Potassium thiocyanate, reflux in methanol | Introduction of thiocyanate group |

| Ring closure | Sodium methoxide in methanol, reflux | Intramolecular cyclization |

| Reduction | Suitable reducing agents (e.g., lithium aluminum hydride) | Final reduction to target compound |

These steps are typically followed by purification techniques such as filtration, crystallization, and drying under vacuum to obtain the pure compound.

Data Tables Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C12H16N4 |

| Molecular Weight | Approximately 224.29 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

| Cyclization Temperature | Typically elevated, under reflux conditions |

| Reaction Time | Varies by step, from hours to overnight reflux |

| Yield Range | 85% to 99% in individual steps |

| Purity | Up to 99.5% by HPLC |

| Common Solvents | Methanol, ethanol, isopropyl acetate |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from precursors like substituted anilines and triazole derivatives. For example:

- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under acidic or basic conditions.

- Step 2: Coupling the triazole moiety to a substituted aniline via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .

Methodological Note: Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance regioselectivity. Yields range from 40–70%, depending on the steric hindrance of substituents .

Q. How is the compound characterized, and what spectroscopic techniques resolve ambiguities in structural confirmation?

- Nuclear Magnetic Resonance (NMR): H and C NMR distinguish between tautomeric forms of the triazole ring (e.g., 1H vs. 2H tautomers) and confirm substitution patterns on the aniline ring .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (CHN) and fragmentation pathways.

- X-ray Crystallography: Resolves ambiguities in bond angles and torsional strain between the triazole and aniline moieties .

Advanced Research Questions

Q. How does the ethyl and methyl substitution on the triazole ring influence biological activity compared to analogs?

Comparative studies of triazole-aniline derivatives show:

- Ethyl Group: Enhances lipophilicity, improving membrane permeability in cellular assays.

- Methyl Group (on aniline): Reduces steric hindrance, allowing better interaction with planar biological targets (e.g., enzyme active sites).

Data Contradiction: Some analogs with bulkier substituents (e.g., propyl) show reduced activity due to unfavorable steric interactions, despite increased lipophilicity .

Table 1: Comparative Activity of Triazole-Aniline Derivatives

| Substituents | IC (µM) | LogP |

|---|---|---|

| 3-Ethyl, 2-methyl (target) | 0.45 | 2.8 |

| 3-Propyl, 2-methyl | 1.20 | 3.5 |

| 3-Methyl, 2-chloro | 0.90 | 2.1 |

Source: Adapted from

Q. What experimental strategies address contradictions in reported mechanisms of action for this compound?

- Target Deconvolution: Use affinity chromatography with immobilized compound derivatives to pull down protein targets from cellular lysates.

- Kinetic Studies: Compare inhibition constants (K) across isoforms (e.g., cytochrome P450 vs. kinase targets) to identify primary targets .

- Molecular Dynamics (MD) Simulations: Model interactions with proposed targets (e.g., triazole coordination to metal ions in enzymes) to validate hypotheses .

Q. What are the limitations of current SAR models for predicting the bioactivity of triazole-aniline derivatives?

- Limitation 1: Most models neglect solvent effects on tautomer stability, leading to inaccurate activity predictions.

- Limitation 2: Electronic effects (e.g., electron-withdrawing substituents on the aniline ring) are oversimplified in QSAR studies.

Recommendation: Incorporate DFT-calculated electrostatic potential maps to refine SAR models .

Methodological Guidance

Q. How to design assays for evaluating the compound’s interaction with oxidative stress pathways?

Q. What analytical techniques resolve batch-to-batch variability in purity during synthesis?

- HPLC-PDA: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities <0.1%.

- Elemental Analysis: Confirm stoichiometry (C, H, N) to identify residual solvents or byproducts .

Data Contradictions & Validation

Q. Why do some studies report conflicting cytotoxicity data for this compound?

Discrepancies arise from:

Q. How to validate hypothesized metabolic pathways involving hepatic CYP450 isoforms?

- In Vitro: Incubate the compound with human liver microsomes (HLMs) and NADPH, then analyze metabolites via LC-MS/MS.

- In Silico: Use docking software (e.g., AutoDock Vina) to predict binding to CYP3A4/2D6 active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.